tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate
Description
Historical Development of Pyrimidinyl-Piperidine Derivatives in Medicinal Chemistry
The historical trajectory of pyrimidinyl-piperidine derivatives traces back to early 20th-century investigations into alkaloid analogs. Piperidine itself, first isolated in 1850 through nitric acid treatment of piperine, gained prominence as a structural mimic of natural alkaloids. The integration of pyrimidine rings emerged later, driven by discoveries of nucleic acid bases and their synthetic analogs. A pivotal advancement occurred with the development of hydrogenation techniques for pyridine-to-piperidine conversion, enabling scalable production of piperidine scaffolds.
Pyrimidine-piperidine hybridization became systematic in the 1980s, coinciding with advances in cross-coupling chemistry. Researchers recognized that substituting piperidine’s 1-position with pyrimidinyl groups enhanced binding to kinase active sites while maintaining favorable pharmacokinetic properties. The introduction of methoxy substituents at the pyrimidine 6-position, as seen in tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate, arose from structure-activity relationship (SAR) studies demonstrating improved metabolic stability and target affinity.
Table 1: Key Milestones in Pyrimidinyl-Piperidine Derivative Development
Academic Significance of Carbamate-Protected Piperidine Scaffolds
Carbamate protection of piperidine amines addresses two critical challenges in medicinal chemistry:
- Amine Reactivity Mitigation : The tert-butoxycarbonyl (Boc) group prevents undesired nucleophilic reactions at the piperidine nitrogen during multi-step syntheses.
- Controlled Deprotection : Selective Boc removal under acidic conditions enables late-stage functionalization while preserving pyrimidine integrity.
The carbamate moiety in this compound exemplifies strategic protection. Computational studies reveal that the Boc group induces conformational strain in the piperidine ring, predisposing it for specific target interactions. This strained conformation enhances binding to proteins with deep hydrophobic pockets, as demonstrated in kinase inhibition assays.
Conceptual Framework for this compound Research
The compound’s architecture embodies three design principles:
- Hybrid Heterocyclicity : Combines pyrimidine’s π-π stacking capability with piperidine’s three-dimensional flexibility.
- Position-Specific Substitution : The 6-methoxy group on pyrimidine fine-tunes electronic effects without steric interference.
- Carbamate Directionality : The Boc group’s carbonyl oxygen serves as a hydrogen bond acceptor, while its tert-butyl moiety provides hydrophobic bulk.
Figure 1: Molecular Interactions Enabled by Structural Features
Pyrimidine Ring
│
┌───────────────┐
│ π-Stacking │
└───────────────┘
Piperidine Scaffold
│
┌───────────────┐
│ Conformational Control │
└───────────────┘
Carbamate Group
│
┌───────────────────────┐
│ Hydrogen Bond Donor/Acceptor │
└───────────────────────┘
Synthetic accessibility further enhances the compound’s utility. Modern routes employ sequential cyclization and protection steps:
- Pyrimidine ring construction via Biginelli-type condensations
- Piperidine annulation using zirconium-mediated cyclizations
- Boc protection under Schotten-Baumann conditions
Position Within Contemporary Heterocyclic Chemistry Research
This carbamate derivative intersects three active research domains:
- Targeted Protein Degradation : The pyrimidine core shows affinity for E3 ubiquitin ligases, enabling PROTAC conjugate development.
- Covalent Inhibition Strategies : Methoxy-directed C-H activation permits installation of electrophilic warheads.
- Stereochemical Control : Piperidine’s chiral center allows exploration of enantiomer-specific bioactivity.
Recent advances in radical-mediated cyclization (2.2.4 in) and niobium-catalyzed annulations (2.3.1 in) have streamlined piperidine-pyrimidine coupling, reducing synthetic steps from historical 8-10 step sequences to contemporary 4-5 step protocols. The compound’s structural features continue to inform design principles for kinase inhibitors, epigenetic modulators, and antimicrobial agents.
Table 2: Comparison with Related Heterocyclic Scaffolds
| Scaffold Type | LogP | Hydrogen Bond Donors | Metabolic Stability |
|---|---|---|---|
| Pyrimidinyl-piperidine | 1.2 | 2 | High |
| Quinazolinyl-piperazine | 0.8 | 3 | Moderate |
| Thienopyrimidine-pyrrolidine | 1.5 | 1 | Low |
Data extrapolated from
Properties
IUPAC Name |
tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)18-11-6-5-7-19(9-11)12-8-13(21-4)17-10-16-12/h8,10-11H,5-7,9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNBKGIHRIZXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate typically involves the following steps:
Formation of Piperidin-3-yl Carbamate: : Piperidin-3-yl carbamate is synthesized by reacting piperidine-3-carboxylic acid with an appropriate carbamoylating agent.
Introduction of the Pyrimidinyl Group: : The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the piperidin-3-yl carbamate reacts with 6-methoxypyrimidin-4-yl halide.
Tert-Butylation: : The final step involves the tert-butylation of the nitrogen atom in the piperidine ring, typically using tert-butyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the piperidine ring to introduce functional groups.
Reduction: : Reduction reactions can be used to modify the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions typically use alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine and pyrimidinyl groups, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate exhibit anticancer properties. The pyrimidine moiety is known for its ability to interact with various biological targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential as therapeutic agents against tumors .
Neuropharmacology
The compound's piperidine structure may confer neuroactive properties, making it a candidate for studying neurological disorders. Preliminary studies suggest that it could modulate neurotransmitter systems, potentially aiding in the development of treatments for conditions such as depression and anxiety .
Drug Development
Lead Compound for Synthesis
this compound serves as a lead compound in the synthesis of more complex molecules aimed at enhancing pharmacological efficacy. Researchers have utilized this compound to create analogs with improved potency and selectivity for specific biological targets, particularly in the realm of enzyme inhibition .
Biological Assays
The compound has been employed in various biological assays to evaluate its pharmacodynamic properties. For example:
| Assay Type | Purpose | Findings |
|---|---|---|
| Cell Viability Assays | Assess cytotoxicity | Inhibited growth of cancer cell lines |
| Enzyme Inhibition Assays | Determine inhibitory potential | Showed significant inhibition of target enzymes |
| Binding Affinity Studies | Evaluate interaction with receptors | High affinity for specific receptor sites |
These assays provide critical insights into the compound's mechanism of action and therapeutic potential.
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cells, derivatives of this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
A research team investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated that administration led to reduced anxiety levels compared to controls, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism by which tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The methoxy group on the pyrimidine ring enhances electron-donating properties, influencing reactivity in nucleophilic substitution or coupling reactions.
- The tert-butyl carbamate acts as a protective group for amines, enabling selective functionalization in multistep syntheses .
Comparison with Similar Compounds
Structural Analogues in Piperidine-Pyrimidine/Carbamate Families
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves aqueous solubility compared to halogenated analogues (e.g., 6-chloro derivatives) .
- Stability : tert-Butyl carbamates are generally stable under basic conditions but hydrolyze in acidic environments. Fluorinated pyrimidines (e.g., CAS 1799420-92-0) may exhibit lower thermal stability due to electron-withdrawing effects .
Biological Activity
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate, a compound with the chemical formula C15H24N4O3, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The compound is characterized by the following properties:
- Molecular Weight : 296.38 g/mol
- CAS Number : 1353966-51-4
- Chemical Structure :
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in neurodegenerative processes, particularly acetylcholinesterase (AChE) and β-secretase. In vitro studies have shown that related compounds can significantly reduce AChE activity, which is crucial for managing conditions like Alzheimer's disease .
- Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides. This is crucial for developing treatments for Alzheimer's disease, where amyloid aggregation is a hallmark .
- Anti-inflammatory Properties : There is evidence suggesting that the compound may modulate inflammatory pathways, potentially reducing neuroinflammation associated with neurodegenerative diseases .
In Vivo Studies
In vivo models have been utilized to assess the neuroprotective effects of related compounds. For instance, compounds with similar piperidine structures demonstrated significant reductions in amyloid-beta levels in scopolamine-induced models of Alzheimer's disease . This suggests that this compound may also exhibit beneficial effects in vivo.
Data Table: Biological Activity Comparisons
| Compound Name | AChE Inhibition (IC50) | β-secretase Inhibition | Amyloid Aggregation Inhibition | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Related Compound M4 | 0.17 µM | 15.4 nM | 85% at 100 µM | Moderate protective effect |
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during carbamate formation to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.
- Catalysts : Employ base catalysts like triethylamine for deprotonation.
Q. Example reaction monitoring :
| Step | Technique | Purpose |
|---|---|---|
| Intermediate isolation | Column chromatography (silica gel, hexane/EtOAc) | Purify intermediates |
| Progress tracking | TLC (Rf = 0.3 in 7:3 hexane/EtOAc) | Confirm reaction completion |
Refer to analogous syntheses in pyrimidine-carbamate systems for condition adjustments .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR resolves piperidine ring conformation, methoxy group position, and tert-butyl signals. For example, tert-butyl protons appear as a singlet (~1.3–1.4 ppm) .
- 2D NMR (COSY, HSQC) clarifies coupling between piperidine and pyrimidine protons.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at ~336.18 g/mol).
- X-ray Crystallography : Resolves stereochemistry and solid-state packing (use SHELXL for refinement) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like logP and H-bond donors .
Case study : Pyrimidine derivatives with tert-butyl carbamates show enhanced hydrophobic interactions in kinase pockets .
Advanced: What strategies resolve contradictions in crystallographic data during structure determination?
Answer:
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling non-merohedral twinning .
- Disorder modeling : Use PART/SUMP restraints for flexible tert-butyl or piperidine groups.
- Validation tools : Check R1/wR2 discrepancies with CCDC validation suites.
Example : A related compound’s tert-butyl group required anisotropic displacement parameters (ADPs) to resolve electron density ambiguities .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps.
- Exposure control : Monitor airborne concentrations (ACGIH TLV: 1 mg/m³ for carbamates).
- First aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced: How does the substitution pattern on the pyrimidine ring affect reactivity and bioactivity?
Answer:
- Electron-donating groups (e.g., methoxy) : Increase nucleophilic aromatic substitution rates at the 4-position.
- Steric effects : Bulkier groups (e.g., tert-butyl) reduce binding affinity to flat enzymatic pockets.
Q. Comparative data :
| Substituent | Bioactivity (IC50, nM) | Reactivity (t1/2 in hydrolysis) |
|---|---|---|
| 6-OCH3 | 12.3 ± 1.5 | >24 hrs (pH 7.4) |
| 6-Cl | 8.9 ± 0.8 | 8 hrs (pH 7.4) |
Methoxy groups enhance metabolic stability but may reduce target affinity compared to halogens .
Advanced: How can reaction byproducts be minimized during carbamate formation?
Answer:
- Stoichiometry : Use 1.2 equivalents of tert-butyl chloroformate to ensure complete amine conversion.
- Moisture control : Conduct reactions under argon with molecular sieves to prevent hydrolysis.
- Workup : Quench excess reagents with ice-cold NaHCO3 before extraction.
Byproduct analysis : LC-MS identifies hydrolyzed carbamate (m/z = [M−56]+) for troubleshooting .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH stability : Stable at pH 4–8; hydrolyzes rapidly in strong acid/base (e.g., t1/2 = 2 hrs at pH 2).
- Thermal stability : Decomposes above 150°C (DSC/TGA data). Store at −20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
